![molecular formula C14H12ClNO3S B2848464 [2-(2-Chloroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate CAS No. 387854-85-5](/img/structure/B2848464.png)
[2-(2-Chloroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate
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Description
Physical And Chemical Properties Analysis
The physical and chemical properties of “[2-(2-Chloroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate” are not detailed in the search results. Such properties could include melting point, boiling point, solubility, and stability under various conditions.Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of [2-(2-Chloroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate are currently unknown. This compound is a derivative of thiophene, a class of compounds known to have a wide range of biological activities . .
Mode of Action
As a thiophene derivative, it may interact with biological targets in a manner similar to other thiophene compounds . .
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . .
Result of Action
Given the diverse biological activities of thiophene derivatives , it’s plausible that this compound could have a range of effects at the molecular and cellular level.
properties
IUPAC Name |
[2-(2-chloroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c1-9-6-7-12(20-9)14(18)19-8-13(17)16-11-5-3-2-4-10(11)15/h2-7H,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXVIVHZCRCJTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)OCC(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Chloroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate |
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